molecular formula C11H10BrN3OS B2893942 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone CAS No. 37664-35-0

1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone

Cat. No.: B2893942
CAS No.: 37664-35-0
M. Wt: 312.19
InChI Key: UDDXBSNUZDFMOF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone (CAS: 37664-35-0) is a triazolethione derivative with a molecular weight of 312.19 g/mol . Its structure consists of a 4-bromophenyl group attached to an ethanone moiety, linked via a thioether bridge to a 5-methyl-1,2,4-triazole ring. The compound is synthesized through S-alkylation reactions involving 4-bromophenacyl bromide and triazolethiol precursors under basic conditions (e.g., cesium carbonate or potassium carbonate) . Key spectroscopic characteristics include IR absorption bands for C=O (1694 cm⁻¹) and NH (3291 cm⁻¹), as observed in structurally similar derivatives .

Properties

IUPAC Name

1-(4-bromophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS/c1-7-13-11(15-14-7)17-6-10(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDXBSNUZDFMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977500
Record name 1-(4-Bromophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6196-97-0
Record name 1-(4-Bromophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a suitable nucleophile to form the bromophenyl intermediate.

    Introduction of the Triazole Ring: The bromophenyl intermediate is then reacted with 5-methyl-4H-1,2,4-triazole-3-thiol under appropriate conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to maximize yield and purity. The exact methods can vary depending on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone is a chemical compound with the molecular formula C11H10BrN3OS . It has a molecular weight of 312.19 g/mol . Synonyms for this compound include 37664-35-0, 1-(4-BROMOPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)THIO]ETHANONE, and 1-(4-bromophenyl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone .

Synthesis of N-substituted 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-yl-2-sulfanyl acetamide derivatives

Ultrasound-radiation-assisted synthesis has been reported for novel N-substituted 1,2,4-triazole-2-thiol derivatives . In this process, compound 4 (0.02 mol) is reacted with an equimolar amount of substituted aralkyl/alkyl/aryl 2-bromoacetamides 5a–f using dichloromethane (15 mL) and NaH (0.01 mol) at room temperature for 10–30 h . The reaction's progress is monitored by TLC, and upon completion, chilled water is added to obtain the product precipitates . These precipitates are then filtered, dried, and recrystallized using absolute ethanol .

An alternative procedure involves dissolving compound 4 (0.02 mol) in DCM (5 mL), adding NaH (0.01 mol), and stirring the mixture for 20 min . An equimolar amount of substituted aralkyl/alkyl/aryl 2-bromoacetamides is then added .

Research on related compounds

  • Thiazole derivatives: Research has explored the potential of thiazole derivatives as anti-tubercular agents . For instance, compound 53 exhibited excellent anti-tubercular action with a minimum inhibitory concentration (MIC) of 0.09 µg/mL . Structure-based activity studies indicated that the presence of a chloride ion (Cl)-linked phenyl group was essential for anti-tubercular activity .
  • Thiazolotriazoles: Novel thiazolo[2,3-c][1,2,4]triazole derivatives have been designed based on the antitubercular molecule H127 .
  • Imidazotriazole-incorporated thiazoles: The antibacterial efficacy of imidazotriazole-incorporated thiazoles has been investigated against a range of microbiological species . Derivative 42 showed greater activity than amphotericin B against Staphylococcus epidermidis, potentially due to the presence of an imidazotriazole ring .
  • N-acylated 2-amino-5-benzyl-1,3-thiazoles: N-acylated 2-amino-5-benzyl-1,3-thiazoles have been synthesized and screened for anticancer activity . Compound 20 was the most active against human glioblastoma U251 cells and human melanoma WM793 cells, possibly due to the presence of a benzofuran ring .
  • Indole-linked thiazoles: Indole-linked thiazoles have been synthesized and tested for cytotoxicity against several cancer cell lines . Analogue 21 exhibited promising anticancer potential and cell line selectivity, with its highest activity attributed to a methoxy group on the phenyl ring and fluorine substitution on the indole ring (IC50 = 10–30 µM) .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone involves its interaction with specific molecular targets. The bromophenyl group and triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Triazolethione Derivatives

Compound Substituent (Para Position) DPPH Activity (vs. Ascorbic Acid)
17 Bromine 1.13×
20 Chlorine ~0.9×
21 Fluorine ~0.5×
23 Hydroxyl Inactive

Anticancer Activity and Substituent Size

In glioblastoma cell viability assays, compound 21 (4-fluorophenyl analog) showed the strongest activity (19.6% viability), while brominated derivatives like 17 were significantly less effective. This suggests that smaller substituents (e.g., fluorine) enhance anticancer potency, possibly by avoiding metabolic degradation . Conversely, bulky groups like benzodioxin ( ) or pyrazolylmethyl ( ) reduce activity due to steric hindrance or increased metabolic instability .

Table 2: Anticancer Activity Against Glioblastoma Cells

Compound Substituent (Para Position) Cell Viability (%)
21 Fluorine 19.6 ± 1.5
17 Bromine ~39.2*
23 Hydroxyl ~40.0*

Estimated from relative activity described in .

Structural Modifications in Hybrid Compounds

  • Benzimidazole-Triazole Hybrids () : Derivatives like 5t (chloro, difluorophenyl) and 5v (chloro, methyl) demonstrated antifungal properties, though halogen type and positioning influenced efficacy .
  • Indole-Triazole Oximes () : Bromophenyl derivative 7d and chlorophenyl 7e were designed as tubulin inhibitors, but activity data remain unspecified .
  • Quinazoline-Triazole Derivatives () : Bromophenyl analog 5k exhibited a higher melting point (192–193°C) than chlorophenyl 5j (152–153°C), indicating substituent effects on crystallinity .

Key Findings and Implications

Bromine vs. Halogen Substitutents : The 4-bromophenyl group optimizes antioxidant activity but may reduce anticancer efficacy compared to smaller substituents like fluorine.

N-H Group Necessity : Replacement of the triazole N-H with bulkier groups (e.g., acetyl) abolishes antioxidant activity .

Steric Effects : Bulky substituents (e.g., benzodioxin) hinder biological activity, suggesting a balance between lipophilicity and metabolic stability is critical .

Biological Activity

The compound 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone (CAS Number: 37664-35-0) is a triazole derivative known for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H10BrN3OSC_{11}H_{10}BrN_3OS. Its structure includes a bromophenyl group and a triazole moiety linked by a thioether bridge. The compound's significant attributes include:

  • Molecular Weight : 300.19 g/mol
  • Melting Point : Not specified in available sources
  • Solubility : Soluble in organic solvents like DMSO and ethanol .

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with 5-methyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The yield and purity of synthesized compounds can vary based on the reaction conditions.

Antimicrobial Activity

Research indicates that triazole derivatives possess notable antimicrobial properties. For instance, compounds similar to 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone have demonstrated activity against various bacterial strains. A study highlighted that triazole derivatives exhibit significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the specific structure .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has potential as an antifungal agent due to its structural similarity to established antifungal drugs. Research on related triazole compounds has shown effectiveness against Candida albicans and Aspergillus species, with IC50 values indicating promising antifungal activity .

Anticancer Activity

Emerging studies suggest that triazole derivatives may exhibit anticancer properties. For instance, similar compounds have been tested against various cancer cell lines, showing cytotoxic effects. The presence of electron-donating groups such as methyl enhances their activity. In vitro assays indicated IC50 values below 20 µM for certain derivatives against breast cancer cell lines, suggesting that modifications in the triazole structure can significantly influence biological activity .

Case Studies and Research Findings

  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds with bromophenyl groups exhibited enhanced activity compared to their non-brominated counterparts .
  • Cytotoxicity Assays : In vitro studies conducted on human cancer cell lines revealed that modifications in the triazole ring significantly affected cell viability. Compounds similar to 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone showed promising results with IC50 values indicating effective cytotoxicity against leukemia cells .

Q & A

Q. What are the standard synthetic routes for 1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone?

The synthesis typically involves three steps: (1) triazole ring formation via cyclization of hydrazine with nitriles, (2) etherification to introduce substituents (e.g., methylphenoxy groups), and (3) thioether formation by reacting triazole intermediates with thiols under basic conditions. Reaction conditions (e.g., temperature, solvent polarity) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, particularly distinguishing thioether and ketone groups.
  • IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1690 cm⁻¹).
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How is purity assessed after synthesis?

Purity is validated via HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization). Elemental analysis ensures stoichiometric consistency .

Q. What initial biological screening assays are recommended?

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve thioether linkage yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiols.
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to accelerate interfacial reactions.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, incubation time).
  • Structural analogs : Compare activity of derivatives to isolate substituent effects.
  • Metabolic stability : Assess compound degradation in serum-containing media .

Q. How are computational methods applied to predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding with kinases (e.g., EGFR) or DNA topoisomerases.
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in thioether) .

Q. What modifications enhance solubility without compromising bioactivity?

  • PEGylation : Introduce polyethylene glycol chains to the triazole nitrogen.
  • Salt formation : Prepare hydrochloride or sodium salts via acid/base reactions.
  • Co-crystallization : Use cyclodextrins to improve aqueous solubility .

Q. How to design SAR studies for antimicrobial activity?

  • Systematic substitution : Replace bromophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Bioisosteric replacement : Swap triazole with oxadiazole to assess ring flexibility.
  • In vitro testing : Compare MIC values against S. aureus and E. coli .

Q. What mechanistic studies elucidate the compound’s anticancer activity?

  • Apoptosis assays : Measure caspase-3/7 activation via fluorometric kits.
  • Cell cycle analysis : Use flow cytometry with propidium iodide staining.
  • ROS detection : Monitor reactive oxygen species with DCFH-DA probes .

Methodological Considerations for Data Analysis

Q. How to analyze conflicting cytotoxicity data in different cell lines?

  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to compare slopes.
  • Combination indices : Apply the Chou-Talalay method for synergy/antagonism studies.
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes .

Q. What crystallographic techniques confirm molecular geometry?

  • X-ray diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane).
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···π bonds) .

Q. How to validate target engagement in enzyme inhibition?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff).
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes upon ligand binding .

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